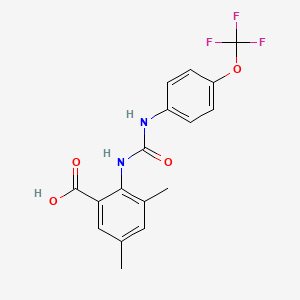

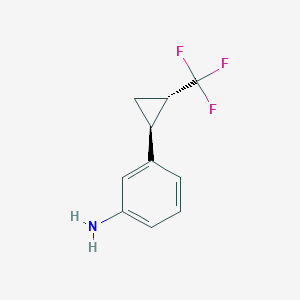

4-Chloro-2-fluoro-5-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Chloro-2-fluoro-5-methylbenzamide, while not directly studied in the provided papers, is closely related to the compounds that have been investigated. The papers discuss analogs of this compound, which include various substituted benzamides with potential biological activities. These compounds are of interest due to their structural properties and potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds, such as 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, involves multiple steps including the use of NMR, MS, IR, and X-ray diffraction methods for characterization . The synthesis process is carefully designed to ensure the introduction of the desired functional groups onto the benzamide scaffold, which is a common core for these types of compounds.

Molecular Structure Analysis

The molecular structure of these compounds is determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of the related compound in paper adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions. These interactions are crucial for the stability and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of the benzamide core is influenced by the substituents on the aromatic ring. For example, the presence of a nitro group in 4-Chloro-2-fluoro-5-nitrobenzoic acid allows for further chemical transformations, such as reduction and cyclization, to create various heterocyclic scaffolds . These reactions are essential for the development of new compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystal packing, as seen in the compound from paper , is influenced by intermolecular hydrogen bonds and weak pi-pi stacking interactions, which can affect the compound's solubility, melting point, and other physical properties. The density functional theory (DFT) calculations, as mentioned in paper , help predict these properties and provide insight into the electronic structure of the compound, which is important for understanding its reactivity and interaction with biological targets.

Aplicaciones Científicas De Investigación

Conformational Behavior in Oligomer Backbones

- 4-Chloro-2-fluoro-5-methylbenzamide has been studied for its role in influencing the rigidity of oligomer backbones. Research indicates that substituents like fluorine in the ortho position can fine-tune the rigidity of oligomer backbones, affecting the hydrogen bonding to the peptide group proton, which is crucial in foldamer structural elements (Galan et al., 2009).

Synthesis of Protein Kinase Inhibitors

- This compound has been used in the synthesis of protein kinase inhibitors, demonstrating its utility in the field of biochemistry and drug development. It has been integrated into methodologies that enhance yield and reduce the steps in the synthesis process, thus contributing to more efficient drug development practices (Russell et al., 2015).

Applications in Amide-Directed Fluorination

- It has been explored in the field of organic chemistry, specifically in amide-directed fluorination processes. The presence of the fluoroamide group facilitates selective fluorination reactions, which are vital for creating specific organic compounds (Groendyke et al., 2016).

Antimicrobial Activity

- Compounds derived from 4-Chloro-2-fluoro-5-methylbenzamide have shown promising antimicrobial activity. Studies indicate that the presence of the fluorine atom is significant in enhancing this activity, making it relevant in the development of new antimicrobial agents (Desai et al., 2013).

Role in Synthesizing Androgen Receptor Antagonists

- It has been used in synthesizing androgen receptor antagonists, which are critical in the treatment of diseases like prostate cancer. This showcases its application in medicinal chemistry and therapeutic drug development (Li Zhi-yu, 2012).

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-2-fluoro-5-methylbenzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to cellular respiration and energy production.

Mode of Action

4-Chloro-2-fluoro-5-methylbenzamide interacts with its target, SDH, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal biochemical processes within the cell .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle , a crucial biochemical pathway responsible for the generation of energy through the oxidation of acetyl-CoA . The downstream effects include a decrease in the production of ATP, leading to energy depletion within the cell.

Pharmacokinetics

The compound’smolecular weight of 187.6 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of SDH by 4-Chloro-2-fluoro-5-methylbenzamide leads to a disruption in energy production within the cell. This can result in cell death, making the compound potentially useful as a fungicide . In fact, some derivatives of this compound have shown good antifungal activity against certain species .

Propiedades

IUPAC Name |

4-chloro-2-fluoro-5-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIZUPDATIEBPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-5-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)

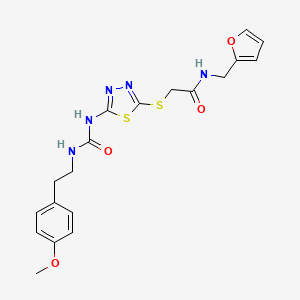

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone](/img/structure/B2501415.png)

![8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one](/img/structure/B2501418.png)

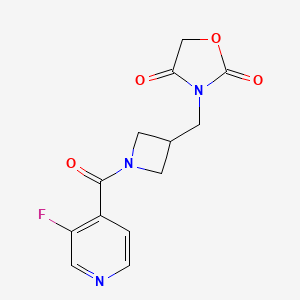

![2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B2501420.png)

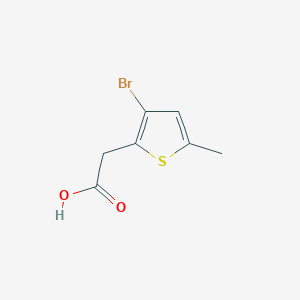

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2501426.png)

![6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2501429.png)

![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)

![2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2501432.png)